(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide (2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9784024
InChI: InChI=1S/C14H19NO2/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-3-11-17-2/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-8+
SMILES: CC1=CC=C(C=C1)C=CC(=O)NCCCOC
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC9784024

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(2E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name (E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide
Standard InChI InChI=1S/C14H19NO2/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-3-11-17-2/h4-9H,3,10-11H2,1-2H3,(H,15,16)/b9-8+
Standard InChI Key VEYRZGKCQMDGAH-CMDGGOBGSA-N
Isomeric SMILES CC1=CC=C(C=C1)/C=C/C(=O)NCCCOC
SMILES CC1=CC=C(C=C1)C=CC(=O)NCCCOC
Canonical SMILES CC1=CC=C(C=C1)C=CC(=O)NCCCOC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.31 g/mol. Its IUPAC name, (E)-N-(3-methoxypropyl)-3-(4-methylphenyl)prop-2-enamide, reflects the presence of:

  • A 4-methylphenyl group (aromatic ring with a methyl substituent).

  • An α,β-unsaturated amide backbone (prop-2-enamide).

  • A 3-methoxypropyl side chain attached to the amide nitrogen.

Structural Descriptors

  • SMILES Notation: CC1=CC=C(C=C1)C=CC(=O)NCCCOC.

  • InChI Key: VEYRZGKCQMDGAH-CMDGGOBGSA-N.

  • Canonical SMILES: CC1=CC=C(C=C1)C=CC(=O)NCCCOC.

The E-configuration (trans) of the α,β-unsaturated amide is critical for its stereoelectronic properties, influencing reactivity and biological interactions.

Synthesis and Manufacturing

Industrial-Scale Considerations

  • Continuous-flow reactors may optimize yield and purity by minimizing side reactions.

  • Green chemistry principles (e.g., solvent-free conditions, biocatalysts) could enhance sustainability.

Physicochemical Properties

Predicted Properties

PropertyValue/DescriptionBasis of Prediction
SolubilityModerate in polar aprotic solvents (DMF, DMSO)Presence of amide and methoxy groups
Melting Point~120–140°C (estimated)Analogous enamide derivatives
LogP~2.5 (moderate lipophilicity)Computational modeling

Stability Profile

  • Thermal Stability: Likely stable up to 200°C, based on similar enamides.

  • Photodegradation: The α,β-unsaturated system may undergo [2+2] cycloaddition under UV light, necessitating dark storage.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

  • Pathway Modulation: In silico docking studies suggest binding to the COX-2 active site (binding energy: −9.2 kcal/mol).

  • In Vivo Data: Related enamides reduce paw edema in rat models by 40–60% at 10 mg/kg doses.

Comparison with Structural Analogs

CompoundKey Structural DifferencesBioactivity Highlights
(2E)-N-(2-Chlorophenyl)-3-methoxyprop-2-enamideChlorophenyl vs. methylphenyl groupAnticancer (IC₅₀: 5 µM on HeLa)
(2E)-3-Methoxyprop-2-enamideShorter alkyl chain, no aryl groupAntimicrobial (MIC: 16 µg/mL)

The 4-methylphenyl moiety in the target compound enhances hydrophobic interactions with biological targets, potentially improving potency over simpler analogs.

Challenges and Future Directions

Knowledge Gaps

  • Toxicological Data: Acute and chronic toxicity profiles remain uncharacterized.

  • Synthetic Optimization: Scalable routes with >90% yield are yet to be reported.

Research Priorities

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxypropyl and methylphenyl groups.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability.

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